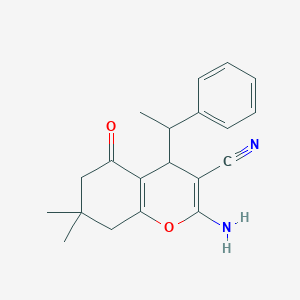![molecular formula C16H13NO2S B378835 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one CAS No. 5823-30-3](/img/structure/B378835.png)
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a complex heterocyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms within its ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common approach is to start with a suitable indole derivative, which undergoes a series of functional group transformations, cyclizations, and ring closures to form the desired compound. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
化学反应分析
Types of Reactions
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.
Benzothiazole derivatives: These compounds also contain sulfur and nitrogen atoms within their ring systems.
Isoquinoline derivatives: Similar in having a fused ring system with nitrogen atoms.
Uniqueness
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a single ring system, which imparts distinct chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
5823-30-3 |
|---|---|
分子式 |
C16H13NO2S |
分子量 |
283.3g/mol |
IUPAC 名称 |
10-(2-methylphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C16H13NO2S/c1-9-5-2-3-6-10(9)14-17-15-13(16(18)19-14)11-7-4-8-12(11)20-15/h2-3,5-6H,4,7-8H2,1H3 |
InChI 键 |
FWCWAROYBYYKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2 |
规范 SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-bromophenyl)-2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B378759.png)
![Ethyl 5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B378761.png)


![Methyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B378764.png)
![2-{[3-Cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide](/img/structure/B378766.png)
![3-(4-ethylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378768.png)
![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378769.png)
![2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378772.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378773.png)

